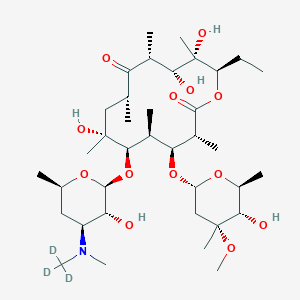

Erythromycin-d3

Description

Erythromycin-d3 (C₃₇H₆₄D₃NO₁₃; molecular weight: 736.96 g/mol) is a deuterium-labeled analog of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The incorporation of three deuterium atoms at unspecified positions in the erythromycin structure enhances its utility as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is critical for improving quantification accuracy by compensating for matrix effects and instrument variability during drug analysis .

Properties

Molecular Formula |

C37H67NO13 |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3 |

InChI Key |

ULGZDMOVFRHVEP-OFDCYMKDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Deuteration

Before exploring specific preparation methods for Erythromycin-d3, it is essential to understand the fundamental principles of deuteration applicable to complex pharmaceutical compounds.

Hydrogen-Deuterium Exchange Mechanisms

Hydrogen-deuterium exchange (H/D exchange) represents one of the most widely utilized approaches for incorporating deuterium into organic molecules. This process involves replacing hydrogen atoms with deuterium atoms through equilibrium reactions in deuterated solvents. For pharmaceutical compounds like erythromycin, several factors influence the efficiency of H/D exchange:

- Acidity of the hydrogen atoms

- Accessibility of the exchange sites

- Reaction conditions (temperature, pH, catalysts)

- Solvent systems

H/D exchange reactions can be catalyzed by acids, bases, or transition metals to facilitate the replacement of hydrogen with deuterium at specific positions. These techniques have been extensively utilized for preparing deuterated standards for analytical applications.

Catalytic Deuteration Approaches

Catalytic deuteration offers another powerful method for incorporating deuterium atoms into organic molecules. This approach often employs metal catalysts, such as palladium, platinum, or ruthenium, to facilitate the exchange of hydrogen for deuterium. The catalyst typically activates C-H bonds, making them more susceptible to deuteration.

The challenges with catalytic deuteration include:

Preparation Methods for this compound

Several methodologies have been developed for the preparation of this compound, each with specific advantages and limitations. The following sections detail these methods based on published research findings.

Direct Deuteration via H/D Exchange

The most straightforward approach for preparing this compound involves direct H/D exchange reactions on the parent erythromycin compound. This method typically targets the N-methyl group of the desosamine sugar portion of erythromycin.

Deuteration Using Deuterochloroform and Deuterium Oxide

One effective method for introducing deuterium into erythromycin involves a reaction system using deuterochloroform (CDCl3) and deuterium oxide (D2O), supplemented with trifluoroacetic anhydride and deuteroacetone. This approach parallels methods successfully employed for other pharmaceutical compounds.

Procedure:

- Dissolve erythromycin in a mixture of deuterochloroform and deuterium oxide

- Add trifluoroacetic anhydride and deuteroacetone to the solution

- Freeze the solution using liquid nitrogen and seal in a reaction vessel

- Heat the sealed mixture at 55-60°C for 160-170 hours

- Cool, open, and transfer the contents to a round-bottom flask

- Remove the solvent in vacuo using a rotary evaporator

- Purify the product via suitable chromatographic techniques

This method has been demonstrated to achieve deuterium substitution rates of approximately 95% at targeted methyl groups in similar compounds.

Synthesis from Deuterated Precursors

An alternative approach to preparing this compound involves incorporating deuterated precursors during the synthetic or semi-synthetic modification of erythromycin.

Synthesis Using Deuterated Methyl Reagents

This method involves the selective introduction of deuterated methyl groups during the synthesis or modification of erythromycin derivatives. The approach can be adapted from techniques used for other deuterated compounds and typically utilizes deuterated methylating reagents such as CD3I (deuterated methyl iodide).

Procedure:

- Prepare erythromycin or a suitable derivative with an accessible reaction site

- React with deuterated methyl iodide (CD3I) under controlled conditions

- Isolate and purify the deuterated product

This approach allows for specific positioning of the deuterium atoms, though it may require careful control of reaction conditions to prevent multiple substitutions or reactions at unintended sites.

Fermentation-Based Approaches

Given that erythromycin is primarily produced through fermentation of Streptomyces erythreus, another potential approach for producing this compound involves incorporating deuterium during or after the fermentation process.

Post-Fermentation Deuteration

This method begins with standard fermentation to produce erythromycin, followed by selective deuteration steps:

Procedure:

- Produce erythromycin through standard fermentation of Streptomyces erythreus

- Extract and purify the erythromycin base from the culture broth

- Subject the purified erythromycin to controlled deuteration conditions

- Separate and purify the deuterated product

The advantage of this approach is that it leverages established industrial production methods for erythromycin, making it potentially more scalable for larger production volumes.

Analytical Characterization of this compound

Proper characterization of synthesized this compound is essential to confirm successful deuteration and determine the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides a powerful tool for confirming deuterium incorporation in this compound. Successful deuteration is evidenced by:

- Decreased signal intensity for protons replaced by deuterium

- Shifting of neighboring signals due to deuterium isotope effects

- Splitting patterns altered by deuterium coupling

The degree of deuterium substitution can be calculated from 1H NMR data by comparing integrations of relevant signals in the deuterated compound with those in non-deuterated erythromycin.

Mass Spectrometry

Mass spectrometry offers another crucial method for characterizing this compound, providing information about:

- Molecular weight (expected at 736.96 for this compound)

- Isotopic distribution pattern

- Degree of deuterium incorporation

- Location of deuterium atoms (through MS/MS fragmentation patterns)

LC-MS/MS analysis is particularly valuable for confirming the identity and purity of this compound intended for use as an analytical standard.

Comparison of Preparation Methods

Different preparation methods for this compound offer varying advantages in terms of efficiency, deuterium incorporation, and scalability. Table 1 provides a comparative analysis of the primary preparation approaches discussed.

Table 1: Comparison of Preparation Methods for this compound

| Method | Deuterium Incorporation | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Direct H/D Exchange with CDCl3/D2O | Up to 95% | 160-170 hours | High deuterium incorporation; Selective deuteration | Long reaction time; Requires special equipment (sealed tubes) |

| Synthesis with Deuterated Methyl Reagents | Variable (70-95%) | 24-72 hours | Targeted deuteration; Potentially higher purity | Higher cost of deuterated reagents; Challenging selective methylation |

| Post-Fermentation Deuteration | 60-90% | Variable | Scalable; Builds on established production methods | May require multiple deuteration cycles; Lower specificity |

Purification and Isolation Techniques

The purification and isolation of this compound after synthesis represent critical steps in obtaining a high-purity product suitable for analytical or research applications.

Chromatographic Purification

Column chromatography is commonly employed for the purification of this compound, typically utilizing silica gel as the stationary phase and carefully selected solvent systems. Based on methods adapted from erythromycin purification procedures, effective mobile phases include:

- Hexane/acetone/triethylamine (100:50:2 v/v/v)

- Chloroform/methanol mixtures

- Ethyl acetate/methanol gradients

High-performance liquid chromatography (HPLC) provides a more precise purification method, particularly for the final stages of purification or for separating diastereomers that may form during the deuteration process.

Crystallization Techniques

Crystallization offers another valuable approach for purifying this compound, particularly for larger-scale preparations. Effective crystallization solvents include:

- Aqueous ethanol

- Aqueous acetone

- Ethyl acetate/hexane mixtures

The crystallization process typically involves:

- Dissolving the crude product in a minimum amount of the selected solvent at elevated temperature

- Cooling the solution slowly to promote crystal formation

- Collecting the crystals by filtration

- Washing with cold solvent to remove impurities

- Drying under controlled conditions to obtain the purified product

Quality Control and Analytical Methods

Ensuring the quality and purity of synthesized this compound requires rigorous analytical testing.

Purity Determination

The purity of this compound can be assessed using several complementary techniques:

- HPLC with UV detection

- LC-MS analysis

- Thin-layer chromatography (TLC)

Deuterium Incorporation Assessment

The degree of deuterium incorporation is a critical quality parameter for this compound. This can be determined through:

- 1H NMR spectroscopy (comparing signal intensities with non-deuterated reference)

- 2H (deuterium) NMR spectroscopy (direct observation of deuterium signals)

- Mass spectrometry (isotopic distribution analysis)

A typical quality specification for this compound intended for use as an analytical standard would require deuterium incorporation of at least 95% at the specified positions.

Applications in Analytical Chemistry

This compound finds important applications in analytical chemistry, particularly as an internal standard for quantitative analysis of erythromycin and related compounds.

Internal Standard for LC-MS/MS Analysis

When used as an internal standard, this compound provides several advantages:

- Similar chromatographic behavior to non-deuterated erythromycin

- Distinct mass spectral signals (3 Da higher than erythromycin)

- Compensation for matrix effects and recovery variations

- Improved quantitation precision and accuracy

The isotope dilution method using this compound has been validated for the quantification of erythromycin in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.

Challenges and Considerations in this compound Synthesis

Several challenges must be addressed in the preparation of high-quality this compound:

Site-Specific Deuteration

Achieving site-specific deuteration at the desired methyl group while preventing deuteration at other positions requires careful control of reaction conditions. The complex structure of erythromycin, with multiple potentially exchangeable hydrogen atoms, presents significant challenges for selective deuteration.

Deuterium Incorporation Level

Obtaining high levels of deuterium incorporation (>95%) often requires extended reaction times or multiple deuteration cycles, which can impact production efficiency and cost.

Stability Considerations

The stability of erythromycin under deuteration conditions must be carefully monitored, as the molecule can undergo various degradation reactions, particularly under acidic conditions or elevated temperatures. For instance, erythromycin can undergo dehydration to form erythromycin-H2O under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Erythromycin-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form erythromycin oxime.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include erythromycin oxime, erythromycin alcohol derivatives, and various substituted erythromycin compounds.

Scientific Research Applications

Erythromycin-d3 is widely used in scientific research for various applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of erythromycin in complex mixtures.

Biology: Employed in studies investigating the metabolism and pharmacokinetics of erythromycin.

Medicine: Used in clinical research to study the efficacy and safety of erythromycin formulations.

Industry: Applied in quality control processes to ensure the consistency and purity of erythromycin products.

Mechanism of Action

Erythromycin-d3 exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting RNA-dependent protein synthesis. This action blocks the transpeptidation and translocation reactions, ultimately preventing bacterial growth. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit.

Comparison with Similar Compounds

Structural and Functional Analogues

Erythromycin-d3 belongs to a class of deuterated macrolides and antibiotics used as ISs. Key analogs include clarithromycin-d3 , azithromycin-d3 , and ofloxacin-d3 , each serving specific roles in analytical workflows:

Key Observations :

- Chromatographic Behavior: this compound closely mimics the retention time of non-deuterated erythromycin (6.70 min), ensuring minimal analytical deviation . Similar trends are observed for clarithromycin-d3 and azithromycin-d3, which align with their parent compounds’ elution profiles.

- Mass Spectrometry : The mass transitions of deuterated compounds (e.g., 734.3 → 576.2 for this compound vs. 734.3 → 576.2 for erythromycin) are shifted slightly due to isotopic labeling, enabling unambiguous detection without interference .

Stability and Handling

Deuteration generally enhances metabolic stability by slowing enzymatic degradation. This compound’s use in acidic pH-adjusted samples (e.g., pH 7.8 in water analysis) suggests optimized stability compared to erythromycin, which degrades under acidic conditions . In contrast, azithromycin-d3 and clarithromycin-d3 may exhibit different stability profiles due to structural modifications in their parent compounds, such as azithromycin’s improved acid stability .

Commercial Availability and Cost

This compound is available in varying quantities (5 mg to 25 mg) with prices ranging from $9,900 to $29,700, reflecting the premium for deuterated standards .

Research Findings and Methodological Insights

Key Studies Utilizing this compound

- Water Analysis : this compound enabled precise quantification of erythromycin in wastewater treatment studies, achieving recovery rates within ±2% accuracy when paired with UHPLC-MS/MS .

- Degradation Tracking : In electro-Fenton treatments, this compound helped identify transformation products, demonstrating its robustness in complex matrices .

Comparative Advantages Over Non-Deuterated Analogs

- Matrix Effect Mitigation: this compound reduces ion suppression/enhancement in LC-MS/MS, unlike non-deuterated erythromycin, which may co-elute with contaminants .

Biological Activity

Erythromycin-d3 is a stable isotope-labeled derivative of erythromycin, a macrolide antibiotic widely used for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound has the chemical formula and a molecular weight of 736.95 g/mol. It appears as a white to off-white solid and is typically stored under inert conditions at temperatures between 2-8°C to maintain stability. The deuterium labeling allows for precise tracking in biological systems, making it particularly useful in pharmacokinetic studies.

This compound retains the antibacterial activity characteristic of erythromycin, functioning primarily by inhibiting bacterial protein synthesis. This inhibition occurs through binding to the 50S ribosomal subunit, effectively blocking peptide bond formation and thus preventing bacterial growth. this compound demonstrates efficacy against both Gram-positive and some Gram-negative bacteria, similar to its parent compound.

Antibacterial Efficacy

This compound exhibits significant antibacterial properties. A comparative analysis of erythromycin and its derivatives is presented in Table 1:

| Compound Name | Chemical Formula | Antibacterial Spectrum |

|---|---|---|

| Erythromycin | Broad-spectrum against Gram-positive bacteria | |

| This compound | Similar spectrum as erythromycin | |

| Azithromycin | Effective against atypical pathogens | |

| Clarithromycin | Improved stability against respiratory pathogens |

This table illustrates that this compound retains the broad-spectrum activity of its parent compound while enabling enhanced tracking in experimental settings.

Case Studies

- Mitochondrial Toxicity : A study demonstrated that erythromycin can impair mitochondrial function, leading to oxidative stress in rat heart mitochondria. This compound was used to investigate these effects due to its isotopic labeling, which allowed researchers to track its impact on mitochondrial parameters such as reactive oxygen species (ROS) formation and mitochondrial membrane potential collapse .

- Sepsis Treatment : In critically ill patients with sepsis, low-dose erythromycin treatment did not significantly affect mortality rates or host response biomarkers compared to control groups. This suggests that while erythromycin has immunomodulatory properties, its effectiveness in severe infections may vary depending on the dosage and context of use .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous and exogenous compounds in metabolic studies. This property is particularly valuable for investigating drug interactions and metabolic pathways.

Key Findings from Research

- This compound has been shown to influence mitochondrial function and ROS formation, critical factors for understanding its side effects and interactions with other drugs.

- Studies indicate that excessive use of erythromycin can lead to resistance mechanisms in bacteria such as Staphylococcus aureus, highlighting the importance of monitoring its clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.